![molecular formula C16H26N2O5 B12514804 1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1956306-24-3](/img/structure/B12514804.png)
1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Boc-6-oxo-1,7-diaza-spiro[45]decane-8-carboxylic acid ethyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group and the ethyl ester functionality. Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Various nucleophiles, solvents like acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The spirocyclic structure provides unique steric and electronic properties that can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid methyl ester
- 1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid propyl ester
Uniqueness
1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester is unique due to its specific spirocyclic structure and the presence of both Boc-protected amine and ethyl ester functionalities. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1956306-24-3 |
|---|---|
Molecular Formula |
C16H26N2O5 |
Molecular Weight |
326.39 g/mol |
IUPAC Name |
1-O-tert-butyl 8-O-ethyl 10-oxo-1,9-diazaspiro[4.5]decane-1,8-dicarboxylate |
InChI |
InChI=1S/C16H26N2O5/c1-5-22-12(19)11-7-9-16(13(20)17-11)8-6-10-18(16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20) |
InChI Key |
XFIQLAGXMDICLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CCCN2C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)
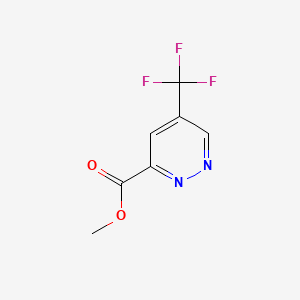
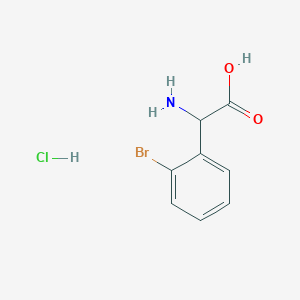
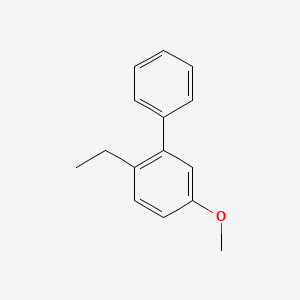
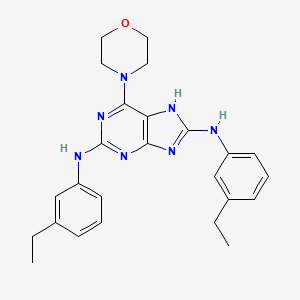

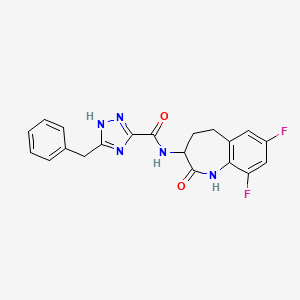
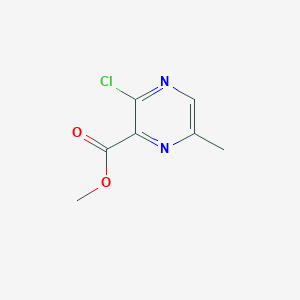
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
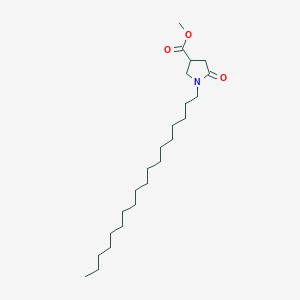
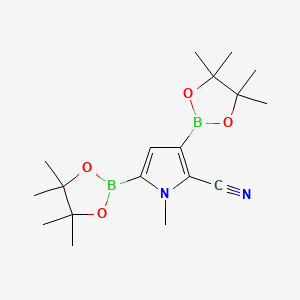
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
